molecular formula C22H19NO2 B10759995 1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione CAS No. 5337-49-5

1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione

Cat. No.: B10759995
CAS No.: 5337-49-5
M. Wt: 329.4 g/mol
InChI Key: KVWZIGDMLLZZQL-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione is an organic compound with a complex structure that includes phenyl and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under continuous flow conditions, providing a robust and versatile approach to large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl or pyridyl rings .

Scientific Research Applications

1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and pyridyl groups can form π-π interactions and hydrogen bonds with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-1,5-pentanedione: Lacks the pyridyl group, resulting in different chemical properties and reactivity.

    3-(4-Pyridyl)-1,5-pentanedione: Lacks the phenyl groups, affecting its interactions and applications.

Uniqueness

1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical properties and potential for diverse applications. The combination of these groups allows for versatile reactivity and interactions with various molecular targets .

Properties

CAS No.

5337-49-5

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione

InChI

InChI=1S/C22H19NO2/c24-21(18-7-3-1-4-8-18)15-20(17-11-13-23-14-12-17)16-22(25)19-9-5-2-6-10-19/h1-14,20H,15-16H2

InChI Key

KVWZIGDMLLZZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=NC=C3

boiling_point

369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992)
187-189 °C (decomposes)
Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg
188.00 °C. @ 760.00 mm Hg
101 °C
369-372 °
212 °F

Color/Form

Colorless liquid
Oil

density

1.062 to 1.124 at 68 °F (USCG, 1999)
0.72
Relative density (water = 1): 0.7
1.33 g/cm³
1.10

flash_point

>95 °C c.c.

melting_point

less than 20 °F (USCG, 1999)
Freezing point: -14 °C
-14 °C
-33 °C
7 °F

physical_description

Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999)
Liquid
Colorless liquid with a pungent odor;  [NIOSH] Clear, viscous colorless liquid;  [ICSC] Light yellow liquid;  [CAMEO] Colorless or light yellow liquid with a sharp pungent odor;  Commercially available in aqueous solutions ranging from 2-50%;  [Reference #1]
CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR.
CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a pungent odor.

Related CAS

29257-65-6

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Miscible with water
Soluble in ethanol, benzene, ether
Miscible with ethanol
Solubility in water: miscible
Miscible

vapor_density

3.4 (Air = 1)
Relative vapor density (air = 1): 3.5
Relative vapor density (air = 1): 1.05

vapor_pressure

17 mmHg at 68 °F (NTP, 1992)
0.6 [mmHg]
Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution);  0.0012 torr (2% aqueous solution)
0.6 mm Hg at 30 °C
Vapor pressure, kPa at 20 °C: 2.3
17 mmHg

Origin of Product

United States

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